molecular formula C13H13ClN2O3 B2625547 3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide CAS No. 1808667-76-6

3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide

Cat. No.: B2625547
CAS No.: 1808667-76-6
M. Wt: 280.71
InChI Key: GDMJTNSYKMPDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide is a complex organic compound with a unique structure that includes a chloro group, a cyano group, a cyclopropyl group, a hydroxy group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxy-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Cyano Group Introduction: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst

    Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN), amines, thiols, alkoxides

Major Products Formed

    Oxidation: Formation of a carbonyl group

    Reduction: Formation of an amine group

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzoic acid
  • 3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzylamine
  • 3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzyl alcohol

Uniqueness

3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-19-11-5-8(4-9(14)12(11)17)13(18)16-10(6-15)7-2-3-7/h4-5,7,10,17H,2-3H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMJTNSYKMPDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)NC(C#N)C2CC2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.